molecular formula C20H22N2O3S B1225447 6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph

6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph

Cat. No. B1225447
M. Wt: 370.5 g/mol
InChI Key: WCHYMZBLYFSEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-19663 is a member of quinazolines.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Ring Transformations and Synthesis : A study by Pratap et al. (2005) highlights the synthesis of complex heterocyclic compounds like 4-aryl-10-oxo-1,2,3,10-tetrahydro-9-thia-1,3a-diazadicyclopenta[a,g]naphthalene-6-carbonitriles through ring transformations followed by photocyclization. This method delineates an approach to create diverse and structurally complex molecules (Pratap, Sharon, Maulik, & Ram, 2005).

  • Pathway Analysis in Chemical Reactions : Fesenko et al. (2010) explored the dramatic effect of thiophenol on the reaction pathway of related ethyl tetrahydropyrimidine carboxylates. They discovered that the reaction pathway is significantly influenced by the basicity and nucleophilicity of the reaction media, affecting the resultant chemical structures (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).

  • Microbiological Activity of Derivatives : Daci-Ajvazi et al. (2011) synthesized derivatives of 2-Oxo-2H-chromen-2-one and evaluated their microbiological activity. They found that some compounds showed significant activity against various bacterial strains, indicating potential applications in antimicrobial research (Daci-Ajvazi, Govori, & Omeragiq, 2011).

properties

Product Name

6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

ethyl 9-ethyl-9-methyl-11-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaene-14-carboxylate

InChI

InChI=1S/C20H22N2O3S/c1-4-20(3)10-12-8-6-7-9-13(12)16-15(20)17(23)22-11-14(18(24)25-5-2)26-19(22)21-16/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

WCHYMZBLYFSEHW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N4CC(SC4=N3)C(=O)OCC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph
Reactant of Route 2
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph
Reactant of Route 3
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph
Reactant of Route 4
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph
Reactant of Route 5
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph
Reactant of Route 6
Reactant of Route 6
6-Ethyl-6-methyl-7-oxo-5,7,8,9-tetrahydro-6H-10-thia-7a,11-diaza-cyclopenta[b]ph

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